2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester
Description
2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester is a spirocyclic compound featuring a unique heterocyclic framework. Its structure includes a six-membered diazaspirane ring fused to a five-membered oxolane ring, with a tert-butyl ester group at the carboxylic acid position. This compound is of interest in organic synthesis due to its conformational rigidity, which can influence reactivity and selectivity in chemical transformations. The tert-butyl ester moiety serves as a protective group, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-13-8-12(14)4-7-16-9-12/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIJNHUSRLRLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroannulation via Alkylation-Cyclization Sequences
A widely adopted strategy involves constructing the spirocyclic core through alkylation followed by intramolecular cyclization. In a representative protocol (Figure 1):
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Starting Material : 1,4-Dioxaspiro[4.5]decane-8-carbonitrile serves as the precursor.
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Alkylation : Reaction with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) generates 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
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Reduction and Cyclization : Hydrogenation over Raney nickel reduces the nitrile to an amine, which undergoes spontaneous cyclization to form the diazaspiro framework.
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Protection : The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the tert-butyl ester.
Key Data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| 1 | LDA, toluene, 0–20°C | 78 |
| 3 | H₂ (50 psi), Ra-Ni | 65 |
| 4 | Boc₂O, MeOH | 85 |
This method achieves an overall yield of 43% after purification via column chromatography.
Alternative Pathways via Multicomponent Reactions
Copper-Catalyzed Spirocyclization
Recent advancements utilize copper(II) complexes to catalyze spirocyclization. A one-pot synthesis combines:
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Reactants : Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
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Catalyst : Cu(OTf)₂ (10 mol%) in DMF at 80°C.
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Mechanism : The reaction proceeds through sequential alkylation and heterocyclization, forming the 2-oxa-6,9-diazaspiro core.
Optimization Insights :
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Higher temperatures (>100°C) lead to decomposition, while <70°C results in incomplete conversion.
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Substituents on the nitrile precursor influence regioselectivity; electron-withdrawing groups favor spiro formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address scalability challenges, continuous flow reactors are employed for exothermic steps (e.g., alkylation). Key parameters include:
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Solvent System : Toluene/THF (3:1) enhances mixing and heat dissipation.
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Purification : In-line liquid-liquid extraction removes LDA byproducts, improving yield to 82%.
Comparative Analysis :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 65 | 82 |
| Reaction Time | 12 h | 2 h |
| Purity | 90% | 98% |
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
The alkylation step faces competing elimination due to the basicity of LDA. Deuterium labeling studies confirm:
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Major Pathway : SN2 displacement of bromide (k = 1.2 × 10⁻³ s⁻¹).
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Minor Pathway : E2 elimination (k = 3.4 × 10⁻⁴ s⁻¹), forming undesired alkenes.
Mitigation Strategies :
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Use of polar aprotic solvents (DMF, DMSO) suppresses elimination.
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Substituent bulkiness at the reaction center reduces steric hindrance, favoring SN2.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester can be employed in the study of enzyme inhibitors or as a tool for probing biological pathways. Its interactions with various biomolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease states, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, where its unique properties can enhance the performance and durability of the final products.
Mechanism of Action
The mechanism by which 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signaling cascades or metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Systems
(a) 6,9-Diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester ()
- Key Difference : Replaces the 2-oxa group with an additional nitrogen (diaza), altering electronic and steric properties.
- However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
(b) 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-Trifluoroacetyl)-, 1,1-dimethylethyl ester ()
- Key Difference : Incorporates a trifluoroacetyl group instead of a simple carboxylic acid.
- Impact : The electron-withdrawing trifluoroacetyl group reduces nucleophilicity at the carbonyl carbon, making it less reactive toward nucleophilic attack compared to the target compound. Fluorine atoms may enhance metabolic stability in pharmaceutical applications .
(c) 1,4-Dioxaspiro[4.5]decane-6-propanoic acid, ethyl ester ()
- Key Difference : Features a 1,4-dioxaspiro ring system (two oxygen atoms) and an ethyl ester.
- The ethyl ester is more prone to hydrolysis than the tert-butyl ester, limiting its utility in prolonged synthetic steps .
Functional Group Variations
(a) Benzothiazol-Substituted Spiro Compounds ()
- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
- Key Difference: Incorporates aromatic benzothiazol and dimethylamino-phenyl groups.
- Impact : The benzothiazol moiety introduces π-π stacking capabilities and fluorescence properties, making these compounds suitable for optoelectronic applications. The target compound lacks such aromatic systems, focusing instead on simpler heterocyclic frameworks .
(b) Terbufos Sulfone Derivatives ()
- Example : Phosphorodithioic acid, S-[(1,1-dimethylethyl)sulfonylmethyl] O,O-diethyl ester.
- Key Difference: Organophosphate structure with a tert-butylsulfonyl group.
- Impact : These compounds are pesticidal agents, highlighting the tert-butyl group’s role in enhancing lipophilicity and environmental persistence. The target compound’s tert-butyl ester, however, is primarily a protective group rather than a functional moiety .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The target compound’s tert-butyl ester provides superior protection against hydrolysis compared to ethyl esters, as seen in . This makes it preferable in multi-step syntheses requiring acidic or basic conditions .
- Electronic Effects : The absence of electron-withdrawing groups (e.g., trifluoroacetyl in ) in the target compound allows for greater nucleophilic reactivity at the carbonyl position, facilitating further derivatization .
- Structural Rigidity : Compared to benzothiazol-substituted spiro compounds (), the target’s simpler heterocyclic system reduces synthetic complexity while maintaining conformational control .
Biological Activity
2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester (CAS: 1784402-13-6) is a compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 242.31 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity through unique interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of spirocyclic compounds like 2-Oxa-6,9-diazaspiro[4.5]decane derivatives often involves several mechanisms:
- Enzyme Inhibition : Many spirocyclic compounds have been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against various pathogens.
Research Findings
Recent studies have indicated potential biological activities associated with compounds structurally related to 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid:
- Anticancer Properties : Research has shown that certain spirocyclic compounds can induce apoptosis in cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against various cancer types through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antimicrobial Effects : Compounds similar to 2-Oxa-6,9-diazaspiro[4.5]decane have exhibited antimicrobial activity against strains like Staphylococcus aureus. This suggests a potential application in developing new antimicrobial agents .
- Neuroprotective Effects : Some studies indicate that spirocyclic compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing neuroinflammation .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related spirocyclic compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis via ROS-mediated pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | ROS Generation |
| Compound B | MCF7 (Breast) | 10 | Mitochondrial Dysfunction |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of related compounds against Staphylococcus aureus. The findings revealed that certain derivatives exhibited MIC values comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound X | 32 | Staphylococcus aureus |
| Compound Y | 64 | E. coli |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester?
The compound is synthesized via cyclocondensation reactions involving spirocyclic precursors. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with benzothiazol-2-yl-imine derivatives under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF) to form spiro scaffolds. Post-synthetic modifications, such as esterification with tert-butyl groups, are performed to stabilize reactive carboxylic acid intermediates. Key steps include monitoring reaction progress via TLC and optimizing catalyst systems (e.g., Lewis acids) to enhance yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- Elemental analysis to confirm empirical composition.
- Infrared (IR) spectroscopy to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
- UV-Vis spectroscopy to probe electronic transitions, particularly in benzothiazole-containing analogs.
- Melting point determination for purity assessment. These methods are cross-validated with chromatographic data (HPLC or GC) to ensure homogeneity .
Q. What is the role of the tert-butyl ester group in the compound’s stability and reactivity?
The tert-butyl ester acts as a protecting group for the carboxylic acid moiety, preventing unwanted side reactions (e.g., nucleophilic attack or decarboxylation) during synthesis. Its bulky nature also influences steric interactions in subsequent reactions, such as amidation or cyclization. Deprotection under acidic conditions (e.g., TFA) regenerates the free carboxylic acid for further functionalization .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the spiro ring system?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, revealing the chair conformation of the 1,3-dioxolane ring and the trans orientation of ester groups. For example, in related spiro compounds, pseudo-axial C–O bonds (1.439 Å) are longer than equatorial bonds (1.424 Å), impacting steric strain and reactivity. Such data guide computational modeling of transition states in ring-opening reactions .
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
Discrepancies (e.g., unexpected IR peaks or UV absorption shifts) are addressed by:
- Re-examining sample purity via HPLC.
- Adjusting DFT computational parameters (e.g., solvent effects or basis sets).
- Comparing experimental crystallographic data (e.g., bond angles) with optimized geometries from simulations. Multi-technique validation ensures accurate structural assignments .
Q. What mechanistic insights govern spiro ring formation in related compounds?
Spirocyclization often proceeds via intramolecular nucleophilic attack, where a carbonyl oxygen or amine nucleophile attacks a neighboring electrophilic center (e.g., a ketone or imine). Solvent polarity and temperature critically influence reaction kinetics. For example, polar aprotic solvents (DMF) stabilize transition states, while elevated temperatures accelerate ring closure but may promote side reactions like epimerization .
Q. How is this compound applied in the synthesis of complex heterocycles?
The spiro scaffold serves as a rigid template for constructing polycyclic systems. For instance, reaction with pyrrolidine generates amide-linked bicyclic structures, while benzothiazole derivatives enable π-π stacking in supramolecular chemistry. Applications include pharmacophore development for bioactive molecules, leveraging the spiro core’s 3D diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
